![molecular formula C18H14N4O B5967123 1-benzyl-4-phenyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5967123.png)
1-benzyl-4-phenyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one
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Overview
Description
1-benzyl-4-phenyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one is a heterocyclic compound that has been extensively studied due to its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative that exhibits a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-phenyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one is not fully understood. However, it has been proposed that the compound exerts its biological activity by binding to specific targets in cells. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the enzyme RNA polymerase, which is involved in the transcription of RNA.
Biochemical and Physiological Effects:
1-benzyl-4-phenyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one exhibits a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential. It also inhibits the replication of viruses by interfering with the viral life cycle. Additionally, it inhibits the production of pro-inflammatory cytokines by inhibiting the activity of transcription factors such as NF-κB.
Advantages and Limitations for Lab Experiments
One advantage of using 1-benzyl-4-phenyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used to study various biological processes. Additionally, its relatively simple synthesis method and availability make it a convenient compound to work with. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 1-benzyl-4-phenyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one. One direction is the development of more potent derivatives with improved solubility and selectivity for specific targets. Another direction is the study of the compound's pharmacokinetics and pharmacodynamics in vivo, which could provide valuable information for its potential therapeutic applications. Additionally, the compound could be studied in combination with other drugs to determine its potential synergistic effects.
Synthesis Methods
The synthesis of 1-benzyl-4-phenyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one involves the condensation of 3-aminopyrazole with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and benzaldehyde. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the final product is obtained after purification by column chromatography.
Scientific Research Applications
1-benzyl-4-phenyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It also exhibits antiviral activity by inhibiting the replication of viruses such as HIV and hepatitis C virus. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-benzyl-4-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c23-18-20-16(14-9-5-2-6-10-14)15-11-19-22(17(15)21-18)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXWMTBFQUDJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC(=O)NC(=C3C=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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